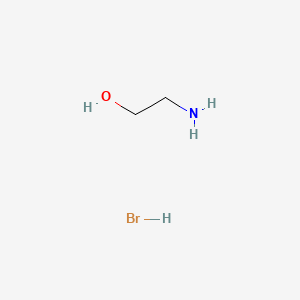

2-Aminoethanol hydrobromide

Übersicht

Beschreibung

2-Aminoethanol hydrobromide: is a chemical compound with the molecular formula C2H8BrNO. It is commonly found as a white crystalline powder that is highly soluble in water and hygroscopic in nature. This compound is known for its basic properties and is widely used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminoethanol hydrobromide is typically synthesized through a two-step process:

Reaction of 2-chloroethanol with ammonia: This step involves the reaction of 2-chloroethanol with ammonia gas to produce 2-aminoethanol.

Reaction with hydrobromic acid: The 2-aminoethanol obtained from the first step is then reacted with hydrobromic acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of high-purity reagents and precise temperature and pressure conditions to optimize the reaction efficiency .

Analyse Chemischer Reaktionen

Oxazoline and Heterocycle Formation

2-Aminoethanol hydrobromide participates in cyclization reactions to form 2-oxazolines, a class of five-membered heterocycles. Key pathways include:

Reaction with Aldehydes

In the presence of oxidizing agents like pyridinium hydrobromide perbromide (PHPB), aromatic aldehydes react with this compound in water at room temperature to yield 2-aryl-2-oxazolines :

$$ \text{ArCHO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \cdot \text{HBr} \xrightarrow{\text{PHPB}} \text{ArC(NH)CH}_2\text{O} + \text{H}_2\text{O} + \text{HBr} $$

| Aldehyde Substrate | Oxazoline Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | 2-Phenyl-2-oxazoline | 85 | RT, H₂O, PHPB |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2-oxazoline | 78 | RT, H₂O, PHPB |

Transamidation-Cyclization

Thioamides undergo transamidation with this compound, followed by cyclodehydrosulfurization to form 2-oxazolines :

$$ \text{RC(S)NH}_2 + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \cdot \text{HBr} \rightarrow \text{RC(O)N(H)CH}_2\text{CH}_2\text{OH} \rightarrow \text{RC(NH)OCH}_2\text{CH}_2 $$

Oxidation and Atmospheric Degradation

The compound’s free base (MEA) undergoes OH-initiated oxidation in the atmosphere, forming intermediates like 2-iminoethanol and glycolaldehyde :

$$ \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} + \text{OH}^\cdot \rightarrow \text{HN=CHCH}_2\text{OH} + \text{HO}_2^\cdot $$

This pathway is relevant to environmental chemistry, with a rate constant of $$ k = 9.2 \times 10^{-11} , \text{cm}^3 , \text{molecule}^{-1} , \text{s}^{-1} $$ .

Acylation and Condensation Reactions

The amine group reacts with acylating agents (e.g., acetyl chloride) under basic conditions to form amides:

$$ \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \cdot \text{HBr} + \text{AcCl} \rightarrow \text{AcNHCH}_2\text{CH}_2\text{OH} + \text{HCl} + \text{Br}^- $$

In condensation with ketones or aldehydes, reductive amination produces secondary amines .

Coordination Chemistry

The compound serves as a ligand in metal complexes, leveraging its amine and hydroxyl groups for chelation. For example, coordination with copper(II) bromide forms stable complexes used in catalysis .

Stability and Decomposition

Under acidic conditions, this compound decomposes to release HBr, regenerating MEA. Thermal degradation above 150°C produces ammonia, ethylene oxide, and hydrobromic acid .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Aminoethanol hydrobromide has a diverse range of applications in scientific research, particularly in chemistry and biology.

Organic Synthesis

- Reagent in Reactions : It serves as a reagent in organic synthesis, particularly in the preparation of oxazolines and imidazolines. These compounds are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Building Block for Complex Molecules : The compound is utilized as a building block for synthesizing more complex molecules, which can include drug candidates or other biologically active compounds.

Biological Studies

- Role in Phospholipid Metabolism : 2-Aminoethanol is integral to studying biological membranes due to its involvement in phosphatidylethanolamine synthesis, a key component of cell membranes.

- Antimicrobial Properties : Research indicates that derivatives of 2-aminoethanol exhibit antimicrobial effects, suggesting potential applications in developing new antibiotics.

Pharmacology

- Synthesis of Pharmaceutical Intermediates : The compound is used to synthesize various pharmaceutical intermediates, enhancing drug development processes.

- Neuroprotective Effects : Some studies suggest that derivatives may inhibit creatine uptake in the brain, indicating potential implications for neurological research.

Industrial Applications

This compound is employed across several industries due to its unique chemical properties.

Surfactants and Emulsifiers

- Used in the production of surfactants and emulsifiers, it plays a critical role in formulating cleaning products and personal care items.

Corrosion Inhibitors

- The compound is also utilized as a corrosion inhibitor in various industrial processes, helping to protect metal surfaces from degradation.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 2-aminoethanol derivatives against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as a new antibiotic agent.

Case Study 2: Neuroprotective Research

Research on the neuroprotective effects of 2-aminoethanol derivatives demonstrated their ability to modulate creatine uptake in neuronal cells. This finding opens avenues for further exploration into treatments for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 2-aminoethanol hydrobromide is primarily attributed to its basicity and ability to participate in various chemical reactions. It acts as a nucleophile in substitution reactions and can form hydrogen bonds due to the presence of the amino and hydroxyl groups. In biological systems, it plays a crucial role in the formation of phospholipids, which are essential components of cell membranes .

Vergleich Mit ähnlichen Verbindungen

Ethanolamine (2-aminoethanol): Similar in structure but lacks the hydrobromide component.

Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different chemical properties.

Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.

Uniqueness: 2-Aminoethanol hydrobromide is unique due to its specific combination of amino and hydrobromide groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective .

Biologische Aktivität

2-Aminoethanol hydrobromide, also known as 2-aminoethyl bromide hydrobromide, is an organic compound with the molecular formula C₂H₈BrN₁O. This compound is a hydrobromide salt derived from 2-aminoethanol and is characterized by its white crystalline solid form and water solubility. Its biological activity and potential applications in various fields, particularly in biochemistry and pharmacology, have garnered attention in recent studies.

This compound is synthesized through the reaction of 2-aminoethanol with hydrobromic acid. The synthesis can be performed via a two-step process, often involving transamidation reactions to yield various derivatives such as oxazolines. The compound exhibits stability under normal laboratory conditions but should be stored in airtight containers to prevent moisture absorption.

Biological Activities

Research indicates that 2-aminoethanol and its derivatives exhibit a range of biological activities. These include:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound can exhibit antimicrobial effects, making them potential candidates for developing new antibiotics.

- Neuroprotective Effects : There is evidence suggesting that derivatives of 2-aminoethanol may inhibit the uptake of creatine in the brain, indicating potential implications in neurological research.

- Protein Modification : The reactivity of this compound with thiol groups allows it to modify cysteine residues in proteins, which is significant for understanding protein interactions and conformational changes.

Toxicity and Safety

While this compound has useful applications, it is classified as a mild irritant. It can cause skin and eye irritation upon contact and may act as a respiratory irritant when inhaled, leading to symptoms such as coughing and shortness of breath . Safety precautions should be observed when handling this compound.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various amino alcohols, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting its potential use in developing antimicrobial agents.

- Neurological Research : Another research focused on the effects of 2-aminoethanol derivatives on brain metabolism. The findings revealed that these compounds could modulate neurotransmitter levels, providing insights into their neuroprotective roles.

- Protein Chemistry : Research utilizing this compound demonstrated its effectiveness in modifying protein structures through thiol interactions. This has implications for understanding protein folding and function in biological systems.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Monoethanolamine | C₂H₇NO | A primary amine widely used in industrial applications. |

| Ethanolamine | C₂H₇NO | Used as a solvent and in surfactant production. |

| 2-Bromoethylamine | C₂H₈BrN | Halogenated derivative with different reactivity patterns. |

| 2-Aminoethylpyridine | C₇H₈N₂ | Contains a pyridine ring; used in medicinal chemistry. |

Eigenschaften

IUPAC Name |

2-aminoethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJAVHKRVPYFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066887 | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23382-12-9 | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23382-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023382129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminoethanol hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HF65JM8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.